3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine

Medicinal Chemistry Organic Synthesis Cross-Coupling

The 1-methylpyrazole substituent at the 6-position of the pyridazine core is structurally essential for high-affinity ATP-binding pocket interactions in kinase targets (Aurora-A IC₅₀ 0.067 µM, CDK2 IC₅₀ 25 µM). The 3-chloro group serves as a versatile synthetic handle for Suzuki-Miyaura cross-coupling (82% isolated yield) to produce advanced c-Met inhibitor intermediates. Non-methylated or halogen-substituted analogs show significantly reduced binding and reactivity, making this specific CAS 943541-20-6 scaffold irreplaceable for reproducible SAR and process chemistry.

Molecular Formula C8H7ClN4
Molecular Weight 194.62 g/mol
CAS No. 943541-20-6
Cat. No. B1464012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine
CAS943541-20-6
Molecular FormulaC8H7ClN4
Molecular Weight194.62 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=NN=C(C=C2)Cl
InChIInChI=1S/C8H7ClN4/c1-13-5-6(4-10-13)7-2-3-8(9)12-11-7/h2-5H,1H3
InChIKeyLIRXMNGKIROHGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine (943541-20-6): A Pyridazine-Based Heterocyclic Building Block for Kinase-Targeted Drug Discovery


3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine (CAS 943541-20-6) is a heterocyclic compound belonging to the pyridazine class, characterized by a chlorine atom at the 3-position and a 1-methyl-1H-pyrazol-4-yl substituent at the 6-position. It is primarily utilized as a synthetic intermediate and scaffold in medicinal chemistry, particularly in the development of kinase inhibitors for oncology applications [1]. The compound is commercially available with a typical purity of 95% and is stored under inert gas at 2-8°C to maintain stability .

Why Generic Pyridazine Analogs Cannot Substitute for 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine in Kinase Inhibitor Synthesis


The 1-methyl-1H-pyrazol-4-yl substitution pattern on the pyridazine core is critical for specific interactions within the ATP-binding pocket of target kinases. Generic pyridazine analogs lacking this precise substitution—such as the non-methylated 3-chloro-6-(1H-pyrazol-4-yl)pyridazine (CAS 1211519-08-2)—exhibit altered hydrogen-bonding capacity and steric profiles, which can drastically reduce binding affinity and selectivity [1]. Furthermore, the chlorine atom at the 3-position serves as a key synthetic handle for downstream derivatization; replacement with other halogens (e.g., bromine) or hydrogen alters both reactivity and pharmacokinetic properties, making direct substitution infeasible without compromising the intended synthetic route or biological activity [2].

Quantitative Differentiation of 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine Against Structural Analogs and In-Class Alternatives


Synthetic Yield Optimization: 82% Yield in Pd-Catalyzed Suzuki-Miyaura Cross-Coupling

In the synthesis of 3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine via Suzuki-Miyaura cross-coupling, the reaction between 3-chloro-6-iodopyridazine and 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, catalyzed by Pd(OAc)₂/PPh₃, achieved an isolated yield of 82% . This compares favorably to yields typically reported for analogous couplings using non-methylated pyrazole boronic esters (e.g., 3-chloro-6-(1H-pyrazol-4-yl)pyridazine, where yields often fall below 70% due to competing protodeboronation and lower reactivity). The high yield is attributed to the electron-donating methyl group on the pyrazole, which stabilizes the boronic ester and enhances transmetalation efficiency .

Medicinal Chemistry Organic Synthesis Cross-Coupling

Purity and Storage Stability: Consistent 95% Purity with Validated Storage Conditions

Commercial suppliers specify a minimum purity of 95% for 3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine, with storage recommended under inert gas (N₂/Ar) at 2-8°C to prevent degradation . In contrast, the non-methylated analog 3-chloro-6-(1H-pyrazol-4-yl)pyridazine is often supplied at 97% purity but lacks the same stringent storage validation; its stability under identical conditions is not as well-documented, leading to potential batch-to-batch variability in long-term studies . The methyl group contributes to reduced hygroscopicity and improved solid-state stability, as inferred from the class of N-methylpyrazoles [1].

Analytical Chemistry Chemical Procurement Stability Studies

Synthetic Versatility: Key Intermediate in c-Met Kinase Inhibitor Patents

3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine is explicitly claimed as a critical intermediate in the synthesis of 6-{difluoro[6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}quinoline (Compound I), a potent c-Met kinase inhibitor under development for oncology [1]. The analogous non-methylated pyrazole intermediate (3-chloro-6-(1H-pyrazol-4-yl)pyridazine) does not appear in the patent claims for this inhibitor series, suggesting that the N-methyl group is essential for achieving the desired pharmacokinetic profile or synthetic efficiency [1]. The methyl group likely improves lipophilicity (predicted LogP increase of ~0.5 units) and reduces metabolic N-demethylation compared to the free NH analog.

Medicinal Chemistry Kinase Inhibitors Patent Chemistry

Optimal Research and Industrial Applications for 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine Based on Verified Differentiation


Medicinal Chemistry: Synthesis of c-Met Kinase Inhibitors

This compound is ideally suited for the synthesis of 6-{difluoro[6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}quinoline and related c-Met kinase inhibitors, as demonstrated in patent WO2008155378A1 [1]. Its high synthetic yield (82%) in the key Suzuki-Miyaura coupling step ensures cost-effective production of advanced intermediates.

Chemical Biology: ATP-Competitive Kinase Probe Development

The pyridazine core and 1-methylpyrazole moiety enable the compound to serve as a versatile scaffold for designing ATP-competitive kinase probes. Its established use in Aurora-A kinase inhibition (IC₅₀ = 0.067 µM) and CDK2 inhibition (IC₅₀ = 25 µM) provides a starting point for structure-activity relationship (SAR) studies .

Process Chemistry: Scale-Up of Cross-Coupling Reactions

The robust Suzuki-Miyaura coupling protocol yielding 82% isolated product makes this compound an excellent candidate for process-scale synthesis. The well-documented reaction conditions (Pd(OAc)₂/PPh₃, K₃PO₄, BTEAC, THF/H₂O, 65°C) and high yield facilitate technology transfer to pilot-plant operations .

Analytical Reference Standard Procurement

With a validated purity of 95% and defined storage conditions (2-8°C under inert gas), 3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine is suitable for use as an analytical reference standard in HPLC method development and impurity profiling for pyridazine-based drug candidates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.